molecular formula C18H17ClN2O4S2 B2565374 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 941952-33-6

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Cat. No. B2565374
CAS RN: 941952-33-6
M. Wt: 424.91
InChI Key: GGDVAFQZPFYHEO-UHFFFAOYSA-N
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Description

This compound is a derivative of benzo[d]thiazol-2-amine , which is a class of compounds that have been studied for various applications, including as building blocks for bioactive molecules . The compound also contains a sulfonyl group attached to a methoxyphenyl group, which could potentially contribute to its properties and reactivity.

Scientific Research Applications

Synthesis and Anticonvulsant Activity

One research focus on related sulfonamide compounds involves the synthesis of heterocyclic compounds incorporating a sulfonamide thiazole moiety. These compounds have been synthesized to explore their anticonvulsant activities. A particular study highlighted the synthesis of derivatives through reactions involving chloro or cyano-N-(4-(N-thiazol-2-ylsulfamoyl)phenyl)acetamide with various compounds, leading to compounds exhibiting significant anticonvulsive effects, providing a foundation for the exploration of similar compounds like N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide in medicinal chemistry (Farag et al., 2012).

Future Directions

Future research on this compound could involve studying its synthesis, properties, reactivity, and potential applications. This could include exploring its bioactivity, given the known bioactivity of some benzo[d]thiazol-2-ylamine derivatives .

properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S2/c1-11-3-8-14(19)17-16(11)21-18(26-17)20-15(22)9-10-27(23,24)13-6-4-12(25-2)5-7-13/h3-8H,9-10H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDVAFQZPFYHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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